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Introduction

The gold(l)-catalyzed rearrangement of allylic acetates is a powerful transformation in organic
synthesis, providing access to a diverse range of functionalized alkenes. Among the various
gold catalysts, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(l) chloride (IPrAuCl), an
N-heterocyclic carbene (NHC) gold complex, has emerged as a highly effective catalyst for this
reaction. The steric bulk of the IPr ligand is crucial for high catalytic activity and preventing the
formation of inactive gold species.[1] This protocol details the IPrAuCl-catalyzed
rearrangement of allylic acetates, offering a robust and selective method applicable to a broad
range of substrates.[1]

Reaction Principle

The reaction proceeds via the activation of the IPrAuClI precatalyst with a silver salt, typically
silver tetrafluoroborate (AgBFa4) or silver hexafluoroantimonate (AgSbFs), to generate a cationic
gold(l) species. This active catalyst coordinates to the alkene moiety of the allylic acetate.
Subsequent intramolecular nucleophilic attack by the acetate group leads to the formation of a
six-membered acetoxonium intermediate.[1] Ring-opening of this intermediate then furnishes
the rearranged, thermodynamically more stable allylic acetate.

Key Applications
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o Synthesis of complex molecules: This rearrangement provides a method to introduce
functionality and alter the substitution pattern of allylic systems, which are common motifs in
natural products and pharmaceutical intermediates.

o Stereoselective synthesis: The reaction can be used to control the geometry of the resulting
double bond.

e Functional group tolerance: The mild reaction conditions allow for the presence of a wide
range of functional groups, making it a versatile tool in multistep syntheses.[1]

Data Presentation

The following table summarizes the results for the IPrAuCl-catalyzed rearrangement of various
allylic acetates, demonstrating the scope and efficiency of this methodology.

Diastereomeri

Entry Substrate Product Yield (%) .
c Ratio (E/Z)
) 1-Phenylallyl
1 Cinnamyl acetate 99 >95:5
acetate
3-Methyl-2- ]
1,1-Dimethylallyl
2 buten-1-yl 95 -
acetate
acetate

(E)-2-Hexen-1-yl (E)-1-Methyl-2-

3 92 >95:5
acetate pentenyl acetate
1-Phenylallyl )
4 Cinnamyl acetate 98 >95:5
acetate
1-
Cyclohex-2-en-1-
5 Cyclohexenylme 85 -

yl acetate
thyl acetate

Z)-3-Hexen-1-yl E)-1-Ethyl-2-
6 @ Y ® Y 90 >95:5
acetate butenyl acetate

Data compiled from literature reports. Yields are for isolated products.
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Experimental Protocols
Protocol 1: Synthesis of IPrAuCl Catalyst

This protocol describes a common method for the synthesis of the IPrAuCI precatalyst.
Materials:

e |IPr.HCI (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
e Gold(l) chloride-dimethyl sulfide complex (AuCl-SMe2)

e Potassium carbonate (K2COs)

e Acetone

e Anhydrous tetrahydrofuran (THF)

o Toluene

e Hexane

 Silica gel

e Schlenk flask

e Stirring bar

Glovebox (optional, for handling air-sensitive reagents)
Procedure:

o Under an inert atmosphere (e.g., nitrogen or argon), add IPr.HCI (1.0 equiv.), AuCl-SMe2 (1.0
equiv.), and K2COs (6.0 equiv.) to a Schlenk flask equipped with a stirring bar.

o Add anhydrous acetone to the flask and heat the mixture to 60 °C.
 Stir the reaction mixture for 2 hours.

 After cooling to room temperature, remove the solvent under reduced pressure.
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o Dissolve the residue in anhydrous toluene and filter through a short pad of silica gel to
remove inorganic salts.[2]

» Concentrate the filtrate and add hexane to precipitate the IPrAuCl product.[2]

e Decant the solvent and dry the white solid product under vacuum. The yield is typically high
(around 90%).

Protocol 2: General Procedure for the IPrAuCl-Catalyzed
Rearrangement of Allylic Acetates

This protocol provides a general method for the rearrangement reaction using conventional
heating. Microwave-assisted heating can also be employed to significantly reduce reaction
times.[1]

Materials:

IPrAuCl (1-5 mol%)

 Silver tetrafluoroborate (AgBFa) or Silver hexafluoroantimonate (AgSbFe) (1-5 mol%)
« Allylic acetate substrate (1.0 equiv.)

¢ Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

e Schlenk tube or microwave vial

e Stirring bar

e Heating source (oil bath or microwave reactor)

 Silica gel for chromatography

Procedure:

» To a Schlenk tube or microwave vial equipped with a stirring bar, add IPrAuCl (e.g., 2.5
mol%) and the silver salt (e.g., 2.5 mol%).
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e Under an inert atmosphere, add the anhydrous solvent (DCE or DCM).
o Add the allylic acetate substrate (1.0 equiv.) to the reaction mixture.

o Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C)
with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or
gas chromatography (GC).

e Upon completion, cool the reaction mixture to room temperature.

« Filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl
acetate), to remove the catalyst and silver salts.

o Concentrate the filtrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the
rearranged allylic acetate.

Mandatory Visualizations
Reaction Mechanism
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Caption: Proposed mechanism for the IPrAuCl-catalyzed rearrangement of allylic acetates.

Experimental Workflow
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Caption: Workflow for the synthesis of IPrAuCl and its application in allylic acetate
rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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